4-(Chloromethyl)-2,3-difluoropyridine
Description
Properties
Molecular Formula |
C6H4ClF2N |
|---|---|
Molecular Weight |
163.55 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI Key |
WPWPOWFLUPXKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCl)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
- Starting from substituted 2,3-dihalopyridines , such as 2,3-dichloropyridine or 2,3-dichloropyridine derivatives , the fluorination occurs via nucleophilic substitution facilitated by fluoride salts.
- The process typically employs potassium fluoride (KF), often in combination with phase transfer catalysts, in solvents like N,N-dimethylformamide (DMF) , N-methylpyrrolidone (NMP) , or sulfolane .
Reaction Conditions
- Temperature ranges from 180°C to 240°C , with optimal conditions around 200°C .
- Reaction times vary from 12 to 48 hours , depending on the substrate and temperature.
- Continuous removal of volatile products by distillation enhances yields and minimizes side reactions.
Representative Data Table
| Parameter | Description |
|---|---|
| Starting Material | 2,3-Dichloropyridine or substituted derivatives |
| Fluoride Source | Potassium fluoride, tetraalkylammonium fluoride, CsF |
| Solvent | Sulfolane, NMP, DMSO, DMF |
| Temperature | 180°C - 240°C |
| Reaction Time | 12 - 48 hours |
| Yield | Up to 61% for 2,3-difluoropyridines |
Note: The process minimizes exposure of starting materials to high temperatures by adding the compound gradually during the reaction, as suggested in patent US5650517A.
Halogen Exchange via Multi-Step Routes
Another approach involves multi-step transformations starting from chlorinated or nitrated pyridines:
Nitration and Reduction
- Starting from 2,5-dichloropyridine or 2,3,5-trichloropyridine , nitration introduces nitro groups, which are then reduced to amino derivatives.
- Subsequent diazotization and fluorination with hydrogen fluoride or fluorinating agents replace amino groups with fluorine, ultimately yielding 2,3-difluoropyridines .
Halogenation of Pyridones
Limitations
- These routes are often lengthy, with lower overall yields and increased handling of hazardous intermediates such as boron trifluoride or diazonium salts.
Preparation of 4-(Chloromethyl)-2,3-difluoropyridine
The synthesis of 4-(Chloromethyl)-2,3-difluoropyridine specifically involves introducing a chloromethyl group at the 4-position of the difluoropyridine core:
Chloromethylation of 2,3-Difluoropyridine
- The chloromethyl group can be introduced via formylation followed by chlorination or through Vilsmeier-Haack formylation followed by methyl chloride substitution.
- Alternatively, paraformaldehyde in the presence of hydrochloric acid or zinc chloride can generate chloromethyl intermediates, which then undergo electrophilic substitution at the pyridine ring’s 4-position.
Direct Functionalization
- Using chloroalkylation reagents such as chloromethyl methyl ether or chloromethyl chloride under acidic or Lewis acid catalysis can selectively functionalize the 4-position of the pyridine ring, especially if directed by existing substituents or directing groups.
Reaction Conditions
- Acidic conditions with Lewis acids like zinc chloride or tin tetrachloride .
- Elevated temperatures (~80°C to 120°C) to facilitate electrophilic substitution.
- Control of regioselectivity is critical, often guided by the electronic effects of fluorine substituents.
Data Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Chloromethylation | Chloromethyl methyl ether, ZnCl₂, 80-120°C | Introduction of chloromethyl group at 4-position |
| Purification | Column chromatography or recrystallization | Purified 4-(Chloromethyl)-2,3-difluoropyridine |
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
4-(Chloromethyl)-2,3-difluoropyridine has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
Substituent Position and Bonding
- 2,3-Difluoropyridine: Lacks the chloromethyl group but shares fluorine substitution at positions 2 and 3. Quantum chemical calculations reveal an average C-F bond length of 1.3385 Å, shorter than mono-fluorinated pyridines (e.g., 1.3443 Å in 2-fluoropyridine), indicating enhanced π-electron withdrawal . Ionization energy is 9.6958 eV, attributed to destabilization of the nitrogen lone pair (nN orbital) by adjacent fluorines .
- 2-Chloro-3-fluoropyridine : Replaces the 4-chloromethyl group with chlorine at position 2. The chlorine atom exerts a stronger inductive effect than fluorine, increasing electron deficiency at the pyridine ring. This compound is used in coordination chemistry for ligand synthesis .
- 5-(Chloromethyl)-2,3-difluoropyridine : A positional isomer with the chloromethyl group at the 5-position. Steric and electronic differences alter reactivity; for example, nucleophilic substitution at the 5-position may face greater steric hindrance .
Bond Length and Electronic Effects
Table 1 compares average C-F bond lengths in fluoropyridines:
| Compound | Average C-F Bond Length (Å) | Reference |
|---|---|---|
| 2,3-Difluoropyridine | 1.3385 | |
| 2-Fluoropyridine | 1.3443 | |
| 4-Fluoropyridine | 1.3444 |
The shorter C-F bonds in 2,3-difluoropyridine derivatives reflect increased electron-withdrawing effects, which stabilize the aromatic system but reduce nucleophilic susceptibility compared to non-fluorinated analogues.
Physicochemical Properties
Melting Points and Solubility
- 4-(Chloromethyl)-2,3-difluoropyridine : Specific melting point data are unavailable, but structurally similar chlorinated pyridines (e.g., 4-(4-chlorophenyl)pyridine derivatives) exhibit melting points between 268–287°C .
- 2,6-Dichloropyridine : A dihalogenated analogue with a higher molecular weight (147.98 g/mol) and melting point (~130°C) due to symmetrical substitution .
Molecular Weight and Stability
Table 2 highlights molecular weights of related compounds:
| Compound | Molecular Weight (g/mol) | Reference |
|---|---|---|
| 4-(Chloromethyl)-2,3-difluoropyridine | 163.56 | |
| 2,3-Difluoropyridine | 115.09 | |
| 2-Chloro-3-fluoropyridine | 131.54 |
Nucleophilic Substitution
The chloromethyl group in 4-(Chloromethyl)-2,3-difluoropyridine is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of functionalized pyridines. In contrast, 2,3-difluoropyridine undergoes electrophilic substitution at the 4- or 5-positions due to fluorine’s deactivating effects .
Coordination Chemistry
Fluoropyridines like 2,3-difluoropyridine act as ligands in metal-organic frameworks (MOFs), but the chloromethyl group in 4-(Chloromethyl)-2,3-difluoropyridine may facilitate covalent bonding to polymers or surfaces, enhancing material stability .
Biological Activity
4-(Chloromethyl)-2,3-difluoropyridine is an organic compound classified among halogenated pyridines. Its unique structure, characterized by a chloromethyl group at the fourth position and two fluorine atoms at the second and third positions of the pyridine ring, contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, derivatives, and relevant case studies.
The molecular formula of 4-(Chloromethyl)-2,3-difluoropyridine is CHClFN, with a molecular weight of approximately 149.526 Da. The presence of electron-withdrawing fluorine atoms enhances its nucleophilicity and reactivity, making it a valuable precursor in organic synthesis and medicinal chemistry.
The biological activity of 4-(Chloromethyl)-2,3-difluoropyridine is primarily attributed to its derivatives rather than the compound itself. It can act by interacting with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by forming covalent bonds with active site residues or competing with natural substrates. This mechanism is crucial in developing inhibitors for various therapeutic targets.
- Receptor Modulation : It can also modulate receptor activities, influencing signaling pathways that are vital for cellular functions.
Applications in Research and Medicine
4-(Chloromethyl)-2,3-difluoropyridine serves multiple roles in scientific research:
- Synthesis of Bioactive Molecules : It is employed as a building block for synthesizing complex organic molecules, including enzyme inhibitors and receptor modulators.
- Pharmaceutical Development : The compound is integral in synthesizing pharmaceutical agents targeting central nervous system disorders and infectious diseases.
- Agrochemicals : It is used in producing herbicides and insecticides due to its ability to interact with biological targets in pests.
Case Study 1: Antitubercular Activity
Research has shown that compounds derived from pyridine structures exhibit significant antitubercular activity. For instance, derivatives similar to 4-(Chloromethyl)-2,3-difluoropyridine have been developed to enhance potency against Mycobacterium tuberculosis. These studies indicate that structural modifications can lead to improved efficacy while reducing adverse effects such as cardiotoxicity associated with hERG channel inhibition .
Case Study 2: Synthesis of Kinase Inhibitors
In another study, derivatives of pyridine were synthesized to act as potent Met kinase inhibitors. The introduction of specific substituents improved enzyme potency and selectivity. One particular derivative demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, highlighting the potential therapeutic applications of modified pyridine compounds .
Comparative Analysis of Similar Compounds
The biological activity and chemical behavior of 4-(Chloromethyl)-2,3-difluoropyridine can be contrasted with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Difluoropyridine | Lacks chloromethyl group | Less reactive; minimal biological activity |
| 4-(Bromomethyl)-2,3-difluoropyridine | Bromomethyl instead of chloromethyl | Different reactivity; potential use as a bioactive agent |
| 4-(Chloromethyl)-3,5-difluoropyridine | Fluorine at third and fifth positions | Altered electronic properties; varied biological effects |
Q & A
Basic Question: What are the optimal synthetic routes for 4-(chloromethyl)-2,3-difluoropyridine, and what factors influence yield and purity?
Methodological Answer:
The synthesis of 4-(chloromethyl)-2,3-difluoropyridine typically involves halogenation or nucleophilic substitution. A viable route includes functionalizing 2,3-difluoropyridine derivatives via chloromethylation at the 4-position. Key factors include:
- Regioselectivity Control : Fluorine atoms at positions 2 and 3 direct electrophilic substitution to the 4-position due to their electron-withdrawing effects. Chloromethylation can be achieved using chloromethylating agents (e.g., ClCH₂O⁻ under basic conditions) .
- Reaction Conditions : Optimizing temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) minimizes side reactions. Catalytic bases like K₂CO₃ enhance nucleophilic displacement efficiency .
- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization improves purity (>95%). Yield typically ranges from 60–80% depending on substrate reactivity .
Intermediate Question: How do the electronic effects of fluorine and chloromethyl substituents influence the reactivity of 4-(chloromethyl)-2,3-difluoropyridine in cross-coupling reactions?
Methodological Answer:
The substituents significantly alter electronic properties:
- Fluorine Substituents : The 2- and 3-fluorine atoms reduce electron density at the pyridine ring via inductive effects, stabilizing the π-system and lowering HOMO energy. This enhances oxidative stability but may slow electrophilic coupling reactions .
- Chloromethyl Group : The 4-chloromethyl group introduces a reactive site for nucleophilic substitution (e.g., SN2 with amines or thiols) while slightly increasing local electron density. DFT studies on similar systems show that chloromethyl groups increase polarizability, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Experimental Validation : Use UV-Vis spectroscopy to monitor charge-transfer transitions and cyclic voltammetry to quantify redox potentials. Compare coupling yields with/without fluorine substituents to isolate their electronic contributions .
Advanced Question: What strategies can resolve contradictions in regioselectivity during functionalization of 4-(chloromethyl)-2,3-difluoropyridine derivatives?
Methodological Answer:
Regioselectivity conflicts often arise from competing electronic and steric effects. Strategies include:
- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, guided by fluorine’s directing effects. For example, fluorines at 2/3 positions favor metalation at C4, enabling selective functionalization .
- Protecting Groups : Temporarily block the chloromethyl group (e.g., with TMSCl) to redirect reactivity to other ring positions. Subsequent deprotection restores the original reactive site .
- Computational Modeling : Perform DFT calculations to predict transition states and optimize reaction pathways. Studies on 2,3-difluoropyridine show that C4 activation barriers are 5–10 kcal/mol lower than other positions, aligning with experimental outcomes .
Basic Question: What spectroscopic techniques are most effective for characterizing 4-(chloromethyl)-2,3-difluoropyridine, and what key spectral features should be analyzed?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a triplet (~δ 4.5–5.0 ppm, J = 6–8 Hz) due to coupling with adjacent protons. Fluorines at C2/C3 deshield aromatic protons, shifting signals upfield .
- ¹⁹F NMR : Fluorines at C2 and C3 show distinct resonances (δ -120 to -140 ppm), with coupling constants (²J₃-F–F ≈ 20 Hz) confirming their ortho positions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 177.99 for C₆H₄ClF₂N). Fragmentation patterns reveal loss of Cl (m/z 142.99) or CH₂Cl (m/z 124.98) .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Cl (550–750 cm⁻¹) validate substituent presence .
Advanced Question: How does the chloromethyl group at C4 affect the molecular orbital configuration and ionization dynamics of 2,3-difluoropyridine systems?
Methodological Answer:
The chloromethyl group introduces localized perturbations:
- HOMO-LUMO Modulation : Quantum chemical calculations (e.g., TD-DFT) on 2,3-difluoropyridine show the HOMO is a π-orbital delocalized across the ring. Adding a chloromethyl group at C4 raises HOMO energy by ~0.3 eV, increasing nucleophilicity .
- Ionization Dynamics : VUV-MATI spectroscopy of 2,3-difluoropyridine derivatives reveals ionization energy (IE) reductions of 0.2–0.5 eV when chloromethyl is present. This correlates with destabilization of the π-system due to electron-donating effects of CH₂Cl .
- Structural Distortion : Upon ionization, the chloromethyl group induces out-of-plane ring distortion (Cₛ → C₁ symmetry), observed via Franck-Condon progressions in MATI spectra. Compare with fluoropyridine N-oxide derivatives to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
